3-(2-Amino-4-chlorophenoxy)propan-1-ol
Description
3-(2-Amino-4-chlorophenoxy)propan-1-ol is a chloro- and amino-substituted aromatic compound with the molecular formula C₉H₁₁ClN₂O₂ and a molecular weight of 214.45 g/mol. Its structure consists of a propan-1-ol backbone linked via an ether bond to a 2-amino-4-chlorophenyl group. The compound’s amphiphilic nature (due to the hydroxyl and aromatic groups) may influence solubility and biological interactions .
Properties
Molecular Formula |
C9H12ClNO2 |
|---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
3-(2-amino-4-chlorophenoxy)propan-1-ol |
InChI |
InChI=1S/C9H12ClNO2/c10-7-2-3-9(8(11)6-7)13-5-1-4-12/h2-3,6,12H,1,4-5,11H2 |
InChI Key |
PCHWCLBVSAKTKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)OCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Electronic Effects: The nitro group in IV-9 is strongly electron-withdrawing, contrasting with the electron-donating amino group in 3-(2-Amino-4-chlorophenoxy)propan-1-ol. This difference may alter reactivity in nucleophilic substitution or redox reactions. The chloro substituent in all compounds enhances stability and lipophilicity but may reduce solubility in polar solvents .
Synthetic Accessibility: IV-9 was synthesized via nucleophilic aromatic substitution with a 71% yield, suggesting that similar methods (e.g., reacting 2-amino-4-chlorophenol with 3-chloropropanol) could be viable for the target compound.
Molecular Weight and Solubility: The target compound (214.45 g/mol) is heavier than 2-[(2-chlorophenyl)-methylamino]propan-1-ol (199.68 g/mol) , likely due to the additional hydroxyl and amino groups. This may reduce volatility but increase hydrogen-bonding capacity.
Functional Group Impact on Bioactivity (Inferred)
While biological data for 3-(2-Amino-4-chlorophenoxy)propan-1-ol is unavailable, comparisons with analogs suggest:
Analytical Characterization
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